

1-Phenyl-1-cyclohexene: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 1-Phenyl-1-cyclohexene

Cat. No.: B116675

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CAS Number: 771-98-2

This technical guide provides an in-depth overview of **1-Phenyl-1-cyclohexene**, a versatile building block in organic synthesis with emerging relevance in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, suppliers, key reactions, and biological significance.

Chemical and Physical Properties

1-Phenyl-1-cyclohexene is a colorless to light yellow liquid. It is a cyclic alkene with a phenyl substituent on the double bond, making it a valuable precursor for the synthesis of various functionalized cyclohexanes and other complex molecules.

Property	Value	Reference
CAS Number	771-98-2	[1]
Molecular Formula	C ₁₂ H ₁₄	[2]
Molecular Weight	158.24 g/mol	[3]
Boiling Point	252-253 °C	[1]
Melting Point	-11 °C	[2]
Density	0.994 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.57	[2]

Commercial Availability and Suppliers

1-Phenyl-1-cyclohexene is commercially available from various chemical suppliers. The typical purity and offered quantities are summarized below.

Supplier	Purity	Available Quantities
Sigma-Aldrich	95%	5 g, 25 g
Fisher Scientific	96%	Inquire for details
TCI Chemical	>95.0% (GC)	5 mL, 25 mL
ChemicalBook	99%	Inquire for details
BOC Sciences	Inquire for details	Inquire for details
Cenmed	≥95% (GC)	Inquire for details
Biosynth	Inquire for details	Inquire for details

Key Synthetic Applications and Experimental Protocols

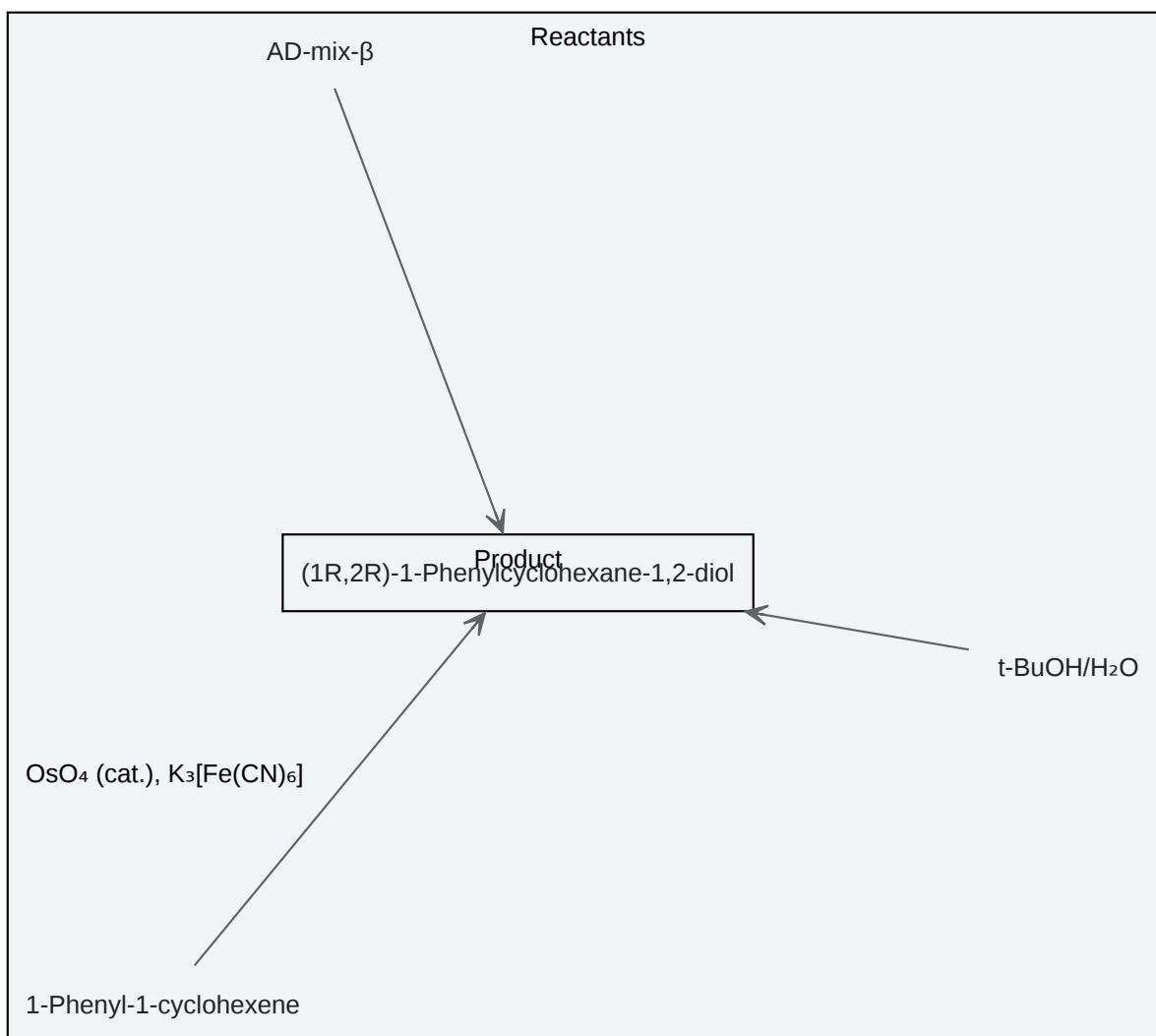
1-Phenyl-1-cyclohexene is a versatile substrate for a variety of organic transformations, most notably oxidation reactions of the double bond. One of the most powerful and widely used

reactions is the Sharpless asymmetric dihydroxylation, which allows for the stereoselective synthesis of chiral diols.

Sharpless Asymmetric Dihydroxylation of 1-Phenyl-1-cyclohexene

This reaction is a cornerstone of asymmetric synthesis, providing access to enantiomerically enriched vicinal diols, which are valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules.

Reaction Scheme:



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Figure 1: Sharpless asymmetric dihydroxylation of **1-Phenyl-1-cyclohexene**.

Detailed Experimental Protocol:

A detailed protocol for the Sharpless asymmetric dihydroxylation of **1-phenyl-1-cyclohexene** can be found in Organic Syntheses, Coll. Vol. 10, p.603 (2004); Vol. 77, p.1 (2000). The procedure involves the reaction of **1-phenyl-1-cyclohexene** with a catalytic amount of osmium

tetroxide in the presence of a chiral ligand (typically (DHQD)₂PHAL, found in AD-mix-β) and a stoichiometric re-oxidant such as potassium ferricyanide in a buffered tert-butanol/water solvent system. The reaction yields the corresponding chiral diol with high enantioselectivity.

Biological Significance and Relevance in Drug Development

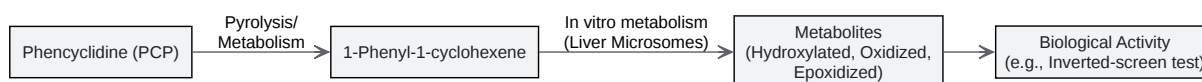
While **1-Phenyl-1-cyclohexene** itself is primarily a synthetic intermediate, its metabolic fate and the biological activities of its derivatives are of significant interest to researchers in drug development.

Metabolism of 1-Phenyl-1-cyclohexene

1-Phenyl-1-cyclohexene is a known pyrolysis product and metabolite of phencyclidine (PCP), an anesthetic with dissociative properties.[1][4] In vitro studies using mouse liver microsomes have shown that the metabolism of **1-Phenyl-1-cyclohexene** proceeds through several major pathways:

- **Allylic Hydroxylation:** The primary metabolic route, leading to the formation of 1-phenyl-1-cyclohexen-3-ol and 1-phenyl-1-cyclohexen-6-ol.[5]
- **Oxidation:** The allylic alcohols can be further oxidized to the corresponding ketones, 1-phenyl-1-cyclohexen-3-one and 1-phenyl-1-cyclohexen-6-one.[5]
- **Epoxidation-Hydrolysis:** This pathway results in the formation of 1-phenylcyclohexane-1,2-diol.[5]

Some of these metabolites have demonstrated pharmacological activity in preclinical tests, though they are considerably less potent than PCP.[5]



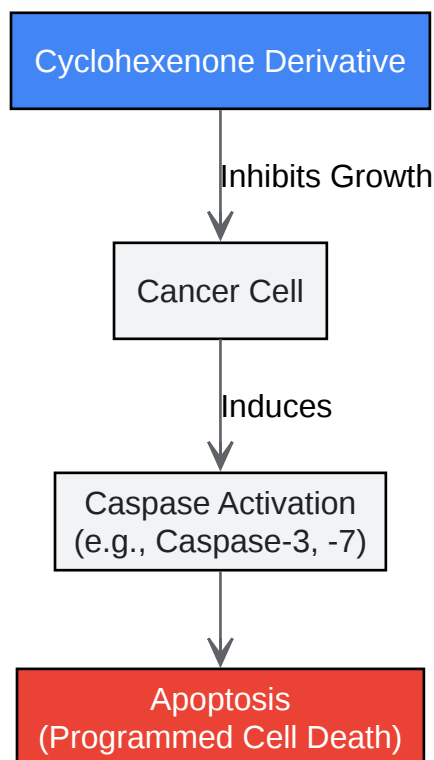
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Figure 2: Metabolic relationship of **1-Phenyl-1-cyclohexene** to PCP and its metabolites.

Anticancer and Anti-inflammatory Potential of Derivatives

Derivatives of cyclohexenone, which share a core structural motif with some metabolites of **1-Phenyl-1-cyclohexene**, have been investigated for their potential therapeutic applications.

Anticancer Activity: Certain ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have demonstrated the ability to inhibit the growth of cancer cells.[6] The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death. This process is often mediated by the activation of caspases, a family of cysteine proteases.[6]



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Figure 3: Proposed apoptotic pathway induced by cyclohexenone derivatives in cancer cells.

Anti-inflammatory Activity: Other studies have explored the anti-inflammatory properties of related compounds. For instance, certain morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage

cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[7] Phenyl-1H-1,2,3-triazole derivatives have also been investigated as anti-inflammatory agents, with some showing more potent effects than the reference drug diclofenac.[8] The molecular mechanism is thought to involve the inhibition of COX-2.[8]

Conclusion

1-Phenyl-1-cyclohexene is a readily available and synthetically versatile molecule. Its importance extends beyond its role as a chemical intermediate, as its metabolic products and related derivatives exhibit interesting biological activities. For researchers in drug discovery, the phenyl-cyclohexene scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds is warranted.

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